3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic Acid
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Overview
Description
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is a chemical compound with the molecular formula C6H9NO4S3 It is known for its unique structure, which includes a thiazolidinone ring and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid typically involves the reaction of thiazolidinone derivatives with sulfonic acid precursors. One common method includes the condensation of 4-oxo-2-thioxothiazolidine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced thiazolidinone compounds, and substituted thiazolidinone derivatives.
Scientific Research Applications
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-thioxo-3-thiazolidinylacetic acid: Similar structure but with an acetic acid group instead of a sulfonic acid group.
4-Oxo-2-thioxothiazolidine: Lacks the propane-1-sulfonic acid group, making it less versatile in certain applications.
Uniqueness
3-(4-Oxo-2-thioxo-3-thiazolidinyl)propane-1-sulfonic acid is unique due to its combination of a thiazolidinone ring and a sulfonic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S3/c8-5-4-13-6(12)7(5)2-1-3-14(9,10)11/h1-4H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRCPFCYWLZQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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